1,2-Dimethyl-3,5-diphenyl-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium perchlorate
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Overview
Description
1,2-Dimethyl-3,5-diphenyl-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium perchlorate is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by its unique structural features, including dimethyl, diphenyl, and propoxy substituents, as well as a perchlorate counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3,5-diphenyl-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium perchlorate typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. The reaction is catalyzed by vitamin B1 and proceeds under mild conditions, yielding the desired pyrazole derivative in high yields . The reaction is characterized by its simplicity and efficiency, making it suitable for both laboratory and industrial-scale production.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-3,5-diphenyl-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions include pyrazole oxides, dihydropyrazole derivatives, and substituted pyrazoles with diverse functional groups, enhancing the compound’s versatility in chemical synthesis .
Scientific Research Applications
1,2-Dimethyl-3,5-diphenyl-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium perchlorate has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-3,5-diphenyl-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features but lacking the propoxy and perchlorate groups.
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole: Another pyrazole derivative with different substituents, exhibiting distinct chemical and biological properties.
Uniqueness
1,2-Dimethyl-3,5-diphenyl-4-propoxy-2,3-dihydro-1H-pyrazol-1-ium perchlorate stands out due to its unique combination of substituents and the presence of a perchlorate counterion.
Properties
CAS No. |
60613-78-7 |
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Molecular Formula |
C20H25ClN2O5 |
Molecular Weight |
408.9 g/mol |
IUPAC Name |
1,2-dimethyl-3,5-diphenyl-4-propoxy-1,3-dihydropyrazol-1-ium;perchlorate |
InChI |
InChI=1S/C20H24N2O.ClHO4/c1-4-15-23-20-18(16-11-7-5-8-12-16)21(2)22(3)19(20)17-13-9-6-10-14-17;2-1(3,4)5/h5-14,18H,4,15H2,1-3H3;(H,2,3,4,5) |
InChI Key |
FPRIPSGQDGOMEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C([NH+](N(C1C2=CC=CC=C2)C)C)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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